1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
CAS No.: 1203661-53-3
Cat. No.: VC15894457
Molecular Formula: C14H14F3N3
Molecular Weight: 281.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203661-53-3 |
---|---|
Molecular Formula | C14H14F3N3 |
Molecular Weight | 281.28 g/mol |
IUPAC Name | 1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindazol-4-amine |
Standard InChI | InChI=1S/C14H14F3N3/c15-14(16,17)9-3-1-4-10(7-9)20-13-6-2-5-12(18)11(13)8-19-20/h1,3-4,7-8,12H,2,5-6,18H2 |
Standard InChI Key | LRTHPBKGLBFENV-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C2=C(C1)N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N |
Introduction
Key Findings
1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1203661-53-3) is a heterocyclic organic compound featuring a tetrahydroindazole core substituted with a trifluoromethylphenyl group and an amine moiety. With a molecular weight of 281.28 g/mol, its structural complexity enables diverse chemical reactivity and potential pharmacological applications. This report synthesizes current knowledge on its synthesis, physicochemical properties, reactivity, and biological relevance, drawing from peer-reviewed studies and chemical databases .
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindazol-4-amine, reflects its bicyclic structure comprising a partially saturated indazole ring (4,5,6,7-tetrahydro-1H-indazole) fused to a cyclohexane-like ring. The 3-(trifluoromethyl)phenyl group at position 1 and the amine at position 4 are critical functional groups influencing its physicochemical and biological behavior .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₄F₃N₃ | |
Molecular Weight | 281.28 g/mol | |
CAS Registry Number | 1203661-53-3 | |
SMILES | C1CC(C2=C(C1)N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N | |
InChIKey | LRTHPBKGLBFENV-UHFFFAOYSA-N |
Structural Features
-
Tetrahydroindazole Core: The saturation at positions 4–7 reduces ring strain, enhancing stability compared to fully aromatic indazoles.
-
Trifluoromethyl Group: The -CF₃ substituent is electron-withdrawing, directing electrophilic attacks to specific positions on the phenyl ring .
-
Amine Functionality: The primary amine at position 4 enables salt formation, hydrogen bonding, and derivatization .
Synthesis and Manufacturing Processes
Primary Synthetic Routes
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with appropriately substituted cyclohexanones. A representative pathway involves:
-
Knoevenagel Condensation: Reaction of 3-(trifluoromethyl)benzaldehyde with a diketone precursor to form a cyclohexenone intermediate .
-
Hydrazine Cyclization: Treatment with hydrazine hydrate under acidic conditions to form the indazole ring .
-
Amine Functionalization: Reductive amination or nucleophilic substitution to introduce the amine group .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Cyclocondensation | Hydrazine hydrate, MeOH, reflux | 65–75% | |
Reductive Amination | NaBH₃CN, CH₃COOH, RT | 82% |
Optimization Challenges
-
Regioselectivity: Competing reactions at N1 and N2 of the indazole require careful control of temperature and catalysts .
-
Trifluoromethyl Stability: Harsh conditions may degrade the -CF₃ group, necessitating mild reagents .
Physicochemical Properties
Solubility and Lipophilicity
-
Water Solubility: Low (<1 mg/mL at 25°C) due to the hydrophobic -CF₃ and tetrahydroindazole core.
-
LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Acid-Base Behavior
Reactivity and Functionalization
Electrophilic Substitution
The phenyl ring undergoes nitration and halogenation at the para position relative to -CF₃, guided by its electron-withdrawing effect .
Amine Derivatization
-
Acylation: Reacts with acetyl chloride to form N-acetyl derivatives (e.g., for prodrug design) .
-
Schiff Base Formation: Condensation with aldehydes yields imines, useful in metal coordination chemistry .
Applications in Medicinal Chemistry
Drug Discovery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume